molecular formula C11H5BrF3NO2 B1310640 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid CAS No. 587886-11-1

4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid

Cat. No. B1310640
M. Wt: 320.06 g/mol
InChI Key: IMXGCAYXSYGXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid is a compound that belongs to the class of quinolinecarboxylic acids, which are known for their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group is a common substituent in pharmaceuticals due to its ability to enhance metabolic stability and bioavailability of drugs. The presence of the bromine atom in the molecule suggests potential for further chemical modifications, as bromine is a good leaving group in substitution reactions.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted quinolinecarboxylic acids, including 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid, can be achieved through various routes. One approach involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with anilines, followed by cyclization to yield 4-trifluoromethyl-2-quinolinones. These intermediates can then be brominated to produce 2-bromo-4-(trifluoromethyl)quinolines, which can be further converted into the desired quinolinecarboxylic acids through halogen/metal exchange followed by carboxylation .

Molecular Structure Analysis

The molecular structure of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid is characterized by the quinoline core, a heterocyclic compound consisting of a benzene ring fused to a pyridine ring. The trifluoromethyl group at the 2-position and the bromine atom at the 4-position are electron-withdrawing groups that can influence the electronic properties of the molecule. The carboxylic acid moiety at the 3-position is a functional group that can engage in hydrogen bonding and is key for the molecule's acidity and potential reactivity as an electrophile or nucleophile.

Chemical Reactions Analysis

The bromine atom in 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid makes it amenable to nucleophilic substitution reactions, allowing for the introduction of various substituents. This reactivity can be exploited in the synthesis of a wide range of derivatives, including amino, chloro, hydrazino, phenyl, and methylsulfonyl derivatives, as demonstrated in the synthesis of 2-substituted 3-(trifluoromethyl)quinoxalines . The carboxylic acid group also allows for the formation of esters and amides, which are common modifications in drug development to alter pharmacokinetic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid are influenced by its functional groups. The trifluoromethyl group is known to increase lipophilicity, which can affect the compound's solubility and membrane permeability. The carboxylic acid group contributes to the compound's acidity and can form salts with bases, potentially improving solubility in aqueous media. The bromine atom's presence may increase the molecular weight and density of the compound. These properties are crucial for the compound's behavior in biological systems and its potential as a pharmaceutical agent.

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including those with structural features like 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid, are recognized for their anticorrosive properties. These compounds show significant effectiveness against metallic corrosion, attributed to their high electron density which enables the formation of stable chelating complexes with metallic surfaces. This interaction is facilitated through coordination bonding, making quinoline derivatives valuable in the development of corrosion inhibitors for various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Biocatalyst Inhibition

Carboxylic acids, including specific quinoline carboxylic acid derivatives, play a role in inhibiting microbial biocatalysts used in fermentative production processes. These compounds can become inhibitory at concentrations below desired yields, affecting microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding the impact of carboxylic acids on microbial cells, including membrane damage and internal pH decrease, is crucial for developing strategies to enhance microbial robustness against such inhibitors (Jarboe, Royce, & Liu, 2013).

Optoelectronic Materials

Quinoline derivatives are integral to the synthesis of optoelectronic materials. Their incorporation into π-extended conjugated systems is of great interest for creating novel materials for organic light-emitting diodes (OLEDs), including high-efficiency phosphorescent OLEDs and thermally activated delayed fluorescence emitters. These applications underline the importance of quinoline and its derivatives in advancing the field of optoelectronics, demonstrating their versatility beyond pharmaceutical applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Liquid-Liquid Extraction (LLX) of Carboxylic Acids

In the context of recovering carboxylic acids from diluted aqueous streams, an important technology is liquid-liquid extraction (LLX). Innovations in solvent development for LLX have included the use of ionic liquids and improvements in traditional solvents. These advancements are critical for the efficient and economical recovery of carboxylic acids, including those related to quinoline derivatives, from industrial processes. The development of such technologies is key to enabling the sustainable production of bio-based plastics and other materials from renewable resources (Sprakel & Schuur, 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of warning .

properties

IUPAC Name

4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrF3NO2/c12-8-5-3-1-2-4-6(5)16-9(11(13,14)15)7(8)10(17)18/h1-4H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXGCAYXSYGXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)C(F)(F)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455967
Record name 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid

CAS RN

587886-11-1
Record name 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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